molecular formula C20H23N B14379759 4-[2-(4-Pentylphenyl)ethyl]benzonitrile CAS No. 89587-93-9

4-[2-(4-Pentylphenyl)ethyl]benzonitrile

Cat. No.: B14379759
CAS No.: 89587-93-9
M. Wt: 277.4 g/mol
InChI Key: ILSVKILQJXFHMP-UHFFFAOYSA-N
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Description

4-[2-(4-Pentylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23N It is a derivative of benzonitrile, characterized by the presence of a pentylphenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-pentylphenylacetonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a Grignard reagent. In this approach, 4-pentylphenylmagnesium bromide is reacted with benzonitrile under anhydrous conditions. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Pentylphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-[2-(4-Pentylphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pentylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methylphenyl)ethyl]benzonitrile
  • 4-[2-(4-Ethylphenyl)ethyl]benzonitrile
  • 4-[2-(4-Propylphenyl)ethyl]benzonitrile

Uniqueness

4-[2-(4-Pentylphenyl)ethyl]benzonitrile is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug design and material science.

Properties

CAS No.

89587-93-9

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

4-[2-(4-pentylphenyl)ethyl]benzonitrile

InChI

InChI=1S/C20H23N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5,10-11H2,1H3

InChI Key

ILSVKILQJXFHMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#N

Origin of Product

United States

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